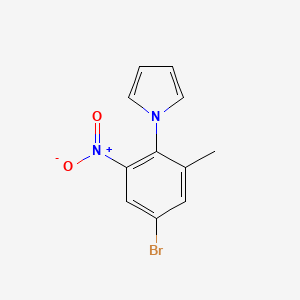
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) which is bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” would consist of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) attached to a phenyl ring (a six-membered aromatic ring) at the 1-position. The phenyl ring would be substituted with a bromo group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position .Chemical Reactions Analysis
As a nitroaromatic compound, “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” could potentially undergo various chemical reactions. These might include electrophilic aromatic substitution reactions or reduction reactions to form the corresponding amino compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” would depend on its specific structure. As a nitroaromatic compound, it would likely be relatively stable, but could potentially be reactive under certain conditions .Applications De Recherche Scientifique
Electrochromic Devices : A study by Variş et al. (2006) discusses the synthesis of isomers related to pyrrole, which are used in electrochromic devices. These polymers are characterized by various spectroscopy methods and demonstrate suitable material properties for use in electrochromic applications (Variş et al., 2006).
Synthetic Chemistry : Kimbaris and Varvounis (2000) describe the reduction of acylpyrroles, leading to the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems. This indicates the compound's utility in synthetic chemistry for creating complex organic structures (Kimbaris & Varvounis, 2000).
Organic Nonlinear Optical Crystals : Kwon et al. (2008) synthesized organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole. These demonstrate large macroscopic nonlinearity, suggesting potential applications in the field of optoelectronics (Kwon et al., 2008).
Antimicrobial Agents : Shaikh et al. (2021) report the synthesis of pyrrole derivatives aimed at developing potent antimicrobial agents. These compounds show promising antimicrobial activity, indicating their potential use in medical applications (Shaikh et al., 2021).
Cancer Research : Singh et al. (2021) explore the use of pyrrole as a connecting unit in hydroxamic acid-based HDAC inhibitors for anticancer evaluation. The study indicates the biological activity of pyrrole-containing compounds against various types of cancer (Singh et al., 2021).
Polymer Solar Cells : Fu et al. (2015) discuss the use of a fluorescent inhibitor related to pyrrole in polymer solar cells, showing significant improvement in the electron transfer process and device performance (Fu et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMATVNIGXDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

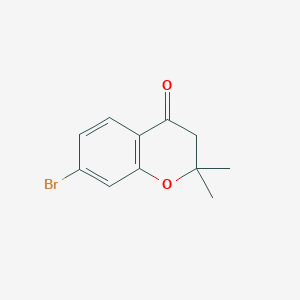
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2773884.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773885.png)

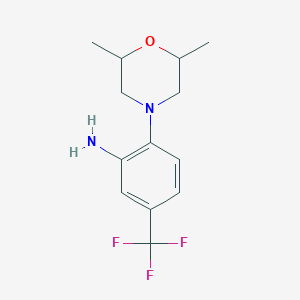

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)
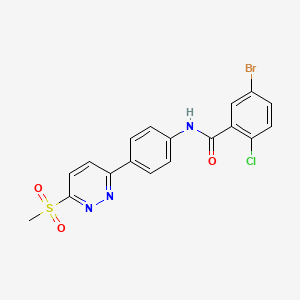
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773900.png)
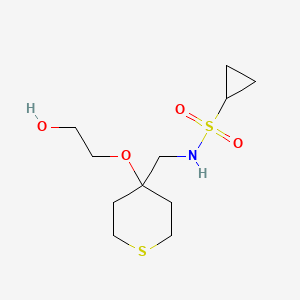

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)
